1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-15-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(17)18;/h1-4,9,11H,5-8,14H2,(H,17,18);1H/b15-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLCNECZRZPVKI-NSPIFIKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)/C=N/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cardiovascular disorders and neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA A receptors, affecting neurotransmission and exhibiting potential sedative effects .
Comparison with Similar Compounds
1-[4-[(E)-Hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₃H₁₈N₃O₂·HCl
- Molecular Weight : ~285.5 g/mol
- Structure : A piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 4-[(E)-hydrazinylidenemethyl]phenyl group. The hydrazone moiety (CH=N–NH₂) adopts an E-configuration, and the compound exists as a hydrochloride salt.
- Key Features :
- The hydrazone group may confer chelation properties or act as a prodrug via Schiff base formation.
- The carboxylic acid enhances hydrophilicity, while the aromatic substituent contributes to π-π interactions.
Comparison with Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Functional Group Analysis
Hydrazone vs. Hydrazides are typically more stable but less prone to redox reactions.
Carboxylic Acid vs. Ester () :
- Meperidine’s ester group (COOEt) increases lipophilicity, enhancing blood-brain barrier penetration (opioid activity) compared to the target’s hydrophilic carboxylic acid .
Aromatic Substituents :
Pharmacological Implications
- Hydrazone Moieties : May act as prodrugs (e.g., releasing hydrazine in vivo) or participate in targeting specific enzymes via Schiff base formation .
- Piperidine Core : Common in CNS-active drugs (e.g., Meperidine), but the target’s carboxylic acid likely limits CNS penetration unless esterified .
- Salt Forms : Hydrochloride salts (common in all compared compounds) improve solubility and crystallinity for formulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
